Methyl 3-nitro-L-phenylalaninate
Overview
Description
Methyl 3-nitro-L-phenylalaninate is a chemical compound that has gained significant attention in the field of organic chemistry due to its potential uses in scientific research. This compound is a derivative of phenylalanine, an essential amino acid that is commonly found in many proteins. Methyl 3-nitro-L-phenylalaninate has been synthesized using various methods, and its unique properties make it an ideal candidate for use in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of Methyl 3-nitro-L-phenylalaninate involves the reduction of the nitro group by nitroreductase to form reactive intermediates. These intermediates can then react with other molecules, leading to the formation of products that can be studied using various analytical techniques.
Biochemical And Physiological Effects
Methyl 3-nitro-L-phenylalaninate has been shown to have various biochemical and physiological effects. It can act as a substrate for nitroreductase, leading to the formation of reactive intermediates that can be used to study various biological processes. The compound can also be used to study the metabolism of phenylalanine and its derivatives in various organisms.
Advantages And Limitations For Lab Experiments
The advantages of using Methyl 3-nitro-L-phenylalaninate in lab experiments include its ability to act as a substrate for nitroreductase, its unique properties, and its potential uses in various scientific studies. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of Methyl 3-nitro-L-phenylalaninate in scientific research. These include the development of new methods for synthesizing the compound, the study of its potential uses in drug discovery, and the investigation of its effects on various biological processes. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in the field of organic chemistry.
Scientific Research Applications
Methyl 3-nitro-L-phenylalaninate has been used in various scientific studies due to its ability to act as a substrate for enzymes such as nitroreductase. This enzyme is commonly found in bacteria and can reduce the nitro group present in the compound, leading to the formation of reactive intermediates that can be used to study various biological processes.
properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNVQGBXSRKLSX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703726 | |
Record name | Methyl 3-nitro-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitro-L-phenylalaninate | |
CAS RN |
76604-97-2 | |
Record name | Methyl 3-nitro-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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